molecular formula C18H16Cr-6 B225033 1,1'-biphenyl;chromium;cyclohexane CAS No. 12095-46-4

1,1'-biphenyl;chromium;cyclohexane

Cat. No.: B225033
CAS No.: 12095-46-4
M. Wt: 284.3 g/mol
InChI Key: GEAACMDNVGVSPH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1'-biphenyl;chromium;cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H;/q;-6;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAACMDNVGVSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cr-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12095-46-4
Record name Benzenebiphenylchromium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012095464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Thermal Cracking of Benzene

A patented industrial-scale method for biphenyl synthesis involves the vapor-phase cracking of purified benzene at elevated temperatures. In this process, benzene is vaporized with a heat-conducting oil furnace and introduced into a cracking reactor heated to 680°C using sulfur-free light diesel fuel (<0.3% sulfur). The reaction produces biphenyl alongside hydrogen and unreacted benzene, which are separated via condensation and distillation. Key steps include:

  • Vaporization : Benzene is heated to 500°C in the presence of a catalyst (unspecified in the patent).

  • Cracking : At 680°C, benzene undergoes dehydrogenative coupling, yielding biphenyl with a conversion efficiency of 10–12%.

  • Purification : Distillation isolates biphenyl (boiling point: 255°C) from byproducts like terphenyl and residual benzene.

While this method is scalable, its high energy demand and moderate yields limit its applicability in fine chemical synthesis.

Chromium-Catalyzed Annulation of 2-Biaryl Grignard Reagents

A stereoselective approach to biphenyl derivatives employs chromium catalysts for the annulation of 2-biarylmagnesium reagents with alkynes. Using a chromium/2,2′-bipyridine system, internal alkynes (e.g., diphenylacetylene) react with Grignard reagents to form phenanthrene derivatives, a process that avoids external oxidants by leveraging excess alkyne as a hydrogen acceptor.

  • Reaction Conditions : Conducted at 80°C in tetrahydrofuran (THF), the reaction achieves yields of 45–72%.

  • Mechanistic Insight : Deuterium-labeling studies suggest sequential C–H activation steps on chromium, enabling regioselective bond formation.

This method is notable for its compatibility with alkyl- and aryl-substituted alkynes, though substrate scope remains limited to symmetric reagents.

Synthesis and Applications of Chromium-Based Catalysts

Chromium in Ethylene Trimerization

Chromium catalysts are pivotal in the production of 1-hexene via ethylene trimerization. A Japanese patent discloses a chromium triphosphine oxide system that enhances selectivity and catalyst longevity.

  • Catalyst Composition : Chromium complexes with triphenylphosphine oxide ligands.

  • Reaction Parameters : Operates at 50–100°C under ethylene pressure (10–30 bar), achieving 1-hexene selectivity >90%.

  • Recycling : The catalyst retains activity for multiple cycles, reducing operational costs.

Chromium-Salen Complexes in Oxidation Reactions

Chromium–salen complexes paired with nitroxyl radicals (e.g., AZADO) enable aerobic oxidation of alcohols to ketones. For example, the oxidation of 4-(benzyloxy)benzaldehyde derivatives proceeds with high efficiency:

  • Yields : 76–95% for aromatic ketones.

  • Substrate Scope : Tolerates electron-withdrawing groups (e.g., halogens) and sterically hindered phenols.

Stereoselective Synthesis of Cyclohexane Derivatives

Iridium-Catalyzed (5+1) Annulation Strategy

A groundbreaking method for cyclohexane synthesis employs iridium catalysts to couple methyl ketones with 1,5-diols via hydrogen-borrowing reactions. This strategy constructs six-membered rings with up to four stereocenters in a single step.

  • Reaction Design : The iridium catalyst sequentially dehydrogenates the diol and ketone, enabling C–C bond formation.

  • Stereochemical Control : Diastereomeric ratios (d.r.) exceed 95:5 for substrates with bulky aryl groups (e.g., Ph*).

  • Derivatization : The resulting cyclohexanes undergo retro-Friedel–Crafts acylation, reduction, and cross-coupling without epimerization (e.g., Scheme 3B in).

CompoundMethodCatalystYield (%)Key Advantage
1,1'-BiphenylThermal crackingNone10–12Scalability
1,1'-BiphenylCr/bipyridineChromium45–72Stereoselectivity
CyclohexaneIr-catalyzed annulationIridium60–94High stereocontrol
1-HexeneCr/phosphine oxideChromium>90Selectivity and recyclability

Future research should address limitations in energy efficiency (thermal methods) and substrate generality (chromium catalysis). Advances in earth-abundant catalysts (e.g., iron or nickel) could supplant iridium in cyclohexane synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1'-biphenyl;chromium;cyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while substitution reactions can produce a variety of chromium complexes with different ligands .

Scientific Research Applications

1,1'-biphenyl;chromium;cyclohexane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzenebiphenylchromium involves its ability to coordinate with various ligands and undergo redox reactions. The chromium center can participate in electron transfer processes, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,1'-Biphenyl

1,1'-Biphenyl (CAS 92-52-4) is an aromatic hydrocarbon consisting of two benzene rings connected by a single bond. It serves as a precursor in organic synthesis, particularly in medicinal chemistry. For example, biphenyl reacts with pyrazole under specific conditions to form 4′-(1H-pyrazol-1-yl)-[1,1′-biphenyl]-4-ylium (163), a bioactive compound . Substituted biphenyl derivatives, such as those with amino or organometallic groups, are critical in drug design and material science .

Chromium

However, chromium is commonly used in organometallic chemistry for catalysis and materials science.

Cyclohexane

Cyclohexane (CAS 110-82-7) is a cycloalkane widely employed as a solvent in chemical analyses, such as biomarker quantification . Substituted cyclohexane derivatives, including methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9), are utilized in pharmaceutical intermediates .

Comparison with Similar Compounds

1,1'-Biphenyl Derivatives

Key Similar Compounds and Applications:

Compound Name CAS Number Substituents/Modifications Applications/Notes References
1,1'-Biphenyl 92-52-4 None Organic synthesis precursor
4′-(1H-Pyrazol-1-yl)-[1,1′-biphenyl]-4-ylium - Pyrazole at 4' position Medicinal chemistry
(4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride - Amino and mercury groups Organometallic research
1,1'-Biphenyl, (1-methylpropyl)- 38784-93-9 1-Methylpropyl group Material science
4,4'-Bis(4-ethylcyclohexyl)-1,1'-biphenyl 91538-79-3 Ethylcyclohexyl groups Liquid crystal materials

Research Findings:

  • Substitution at the biphenyl 4-position (e.g., pyrazole) enhances bioactivity, making it relevant for drug development .
  • Organometallic derivatives (e.g., mercury, tellurium) exhibit unique electronic properties, enabling applications in catalysis and materials science .
  • Alkyl-substituted biphenyls (e.g., 1-methylpropyl) improve thermal stability in polymers .

Cyclohexane Derivatives

Key Similar Compounds and Applications:

Compound Name CAS Number Substituents/Modifications Applications/Notes References
Cyclohexane 110-82-7 None Solvent in biomarker analysis
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate 1282589-52-9 Bromophenyl, methyl carboxylate Pharmaceutical intermediates
1-Phenylcyclohexanamine hydrochloride 1934-71-0 Phenyl and amine groups Neurological research
1-Chloro-1-methylcyclohexane 931-78-2 Chlorine and methyl groups Industrial synthesis

Research Findings:

  • Cyclohexane’s non-polarity makes it ideal for dissolving lipophilic biomarkers (e.g., polycyclic aromatic hydrocarbons) .
  • Bromophenyl-substituted cyclohexanes are intermediates in antiviral drug synthesis, such as oseltamivir derivatives .
  • Safety data for 1-chloro-1-methylcyclohexane highlight respiratory hazards, necessitating strict handling protocols .

Chromium and Transition Metal Complexes

Comparison with Organometallic Analogues:

Compound Type Example Stability Toxicity Applications References
Organomercury (4-Amino-biphenyl)mercury(II) chloride Moderate High Catalysis, Sensors
Organotellurium 3-(Tribromo-tellanyl)-biphenyl Low Moderate Organic electronics
Chromium Complexes (Hypothetical) Variable Variable Limited data -

Notes:

  • Organomercury compounds are highly toxic but stable, whereas organotellurium derivatives are less stable but safer .

Q & A

Basic: How can freezing point depression be used to determine the purity of cyclohexane in biphenyl-containing mixtures?

Methodological Answer:
Freezing point depression is a colligative property that can assess solute concentration. For example, in a mixture of cyclohexane and biphenyl:

Experimental Design : Measure the freezing point of pure cyclohexane (e.g., ~8.6°C) and compare it to the solution after adding biphenyl (e.g., ~7.0°C) using a temperature probe and cooling curve analysis .

Calculations : Apply the formula ΔTf=Kfm\Delta T_f = K_f \cdot m, where KfK_f (cryoscopic constant for cyclohexane) is 20.2°C·kg/mol. For a 0.60 g biphenyl addition to 3 mL cyclohexane, calculate molality (mm) and compare theoretical vs. observed ΔTf\Delta T_f.

Validation : Repeat experiments to confirm consistency, as impurities or non-ideal behavior may cause deviations .

Advanced: How can discrepancies between observed and theoretical freezing point depression values in cyclohexane-biphenyl systems be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Impurities : Trace solvents or moisture in cyclohexane can alter KfK_f. Use high-purity cyclohexane and dry under inert gas.
  • Non-Ideal Behavior : Biphenyl’s partial solubility or aggregation in cyclohexane may require activity coefficient corrections (e.g., using the van’t Hoff factor).
  • Experimental Error : Ensure slow cooling rates to detect the true freezing plateau and calibrate temperature probes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-biphenyl;chromium;cyclohexane
Reactant of Route 2
1,1'-biphenyl;chromium;cyclohexane

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